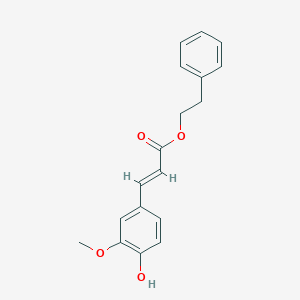

Ferulato de Fenetilo

Descripción general

Descripción

El ferulato de fenetilo es un compuesto natural que se encuentra en diversas plantas, especialmente en la hierba medicinal china tradicional Notopterygii Rhizoma et Radix. Es conocido por sus propiedades antiinflamatorias y se ha estudiado por sus posibles aplicaciones terapéuticas en el manejo de enfermedades relacionadas con la inflamación .

Aplicaciones Científicas De Investigación

El ferulato de fenetilo tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de la esterificación y otras reacciones orgánicas.

Biología: Se estudia el this compound por su papel en la modulación de las vías inflamatorias en las células.

Industria: El this compound se utiliza en la formulación de medicamentos y suplementos antiinflamatorios.

Mecanismo De Acción

El ferulato de fenetilo ejerce sus efectos principalmente a través de la inhibición de las principales vías inflamatorias. Se dirige al factor nuclear kappa-B (NF-κB), la proteína quinasa B (Akt) y las vías de señalización de la proteína quinasa activada por mitógeno (MAPK). Al inhibir estas vías, el this compound reduce la producción de mediadores inflamatorios como la prostaglandina E2, el factor de necrosis tumoral alfa y las interleucinas .

Análisis Bioquímico

Biochemical Properties

Phenethyl Ferulate has been shown to interact with various enzymes and proteins. It exhibits inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC50 values of 4.35 μM and 5.75 μM, respectively . These enzymes are involved in the production of inflammatory mediators, suggesting that Phenethyl Ferulate may play a role in modulating inflammatory responses .

Cellular Effects

In cellular studies, Phenethyl Ferulate has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the overproduction of prostaglandin E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages . These effects suggest that Phenethyl Ferulate can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

Phenethyl Ferulate exerts its effects at the molecular level through various mechanisms. It has been found to suppress the overproduction of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), as well as the phosphorylation of inhibitor of NF-κB kinase α (IκB-α), protein kinase B (Akt), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38 . These findings suggest that Phenethyl Ferulate can influence gene expression and enzyme activity, contributing to its anti-inflammatory effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ferulato de fenetilo se puede sintetizar mediante la esterificación del ácido ferúlico con alcohol fenílico. La reacción suele implicar el uso de un catalizador como el ácido sulfúrico o el ácido clorhídrico en condiciones de reflujo. La mezcla de reacción se purifica posteriormente mediante recristalización o cromatografía para obtener this compound puro .

Métodos de producción industrial: En un entorno industrial, la producción de this compound implica procesos de esterificación similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del compuesto. El proceso de purificación puede implicar técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El ferulato de fenetilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar fenil ferulato quinona.

Reducción: Las reacciones de reducción pueden convertir el this compound en su derivado alcohólico correspondiente.

Sustitución: El this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo funcional éster.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: Fenil ferulato quinona.

Reducción: Derivado de alcohol fenílico.

Sustitución: Varios derivados de this compound sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

El ferulato de fenetilo es único en su doble inhibición de las enzimas ciclooxigenasa (COX) y 5-lipooxigenasa (5-LOX), con valores de IC50 de 4,35 μM y 5,75 μM, respectivamente . Compuestos similares incluyen:

Éster de fenetílico del ácido cafeico (CAPE): Conocido por sus propiedades antiinflamatorias y antioxidantes.

Ferulato de etilo: Otro derivado del ácido ferúlico con efectos antiinflamatorios similares.

Resveratrol: Un compuesto polifenólico con actividades antiinflamatorias y neuroprotectoras.

El this compound destaca por sus objetivos moleculares específicos y su potencial para aplicaciones terapéuticas en el manejo de enfermedades relacionadas con la inflamación .

Propiedades

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

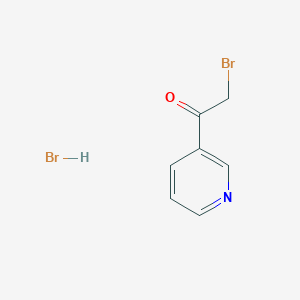

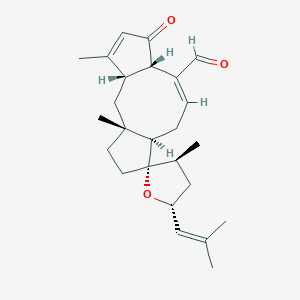

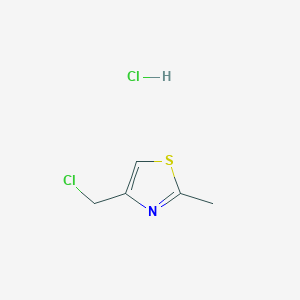

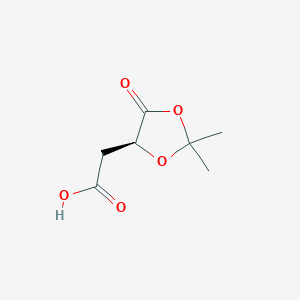

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action associated with the biological effects of Phenethyl Ferulate?

A1: Phenethyl Ferulate exhibits its effects through multiple pathways, primarily linked to its antioxidant and anti-inflammatory properties. Research suggests that it can induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) and the activation of the Nrf2 transcription factor. [] This, in turn, upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant and cytoprotective effects. [] Additionally, Phenethyl Ferulate has been shown to inhibit pro-inflammatory enzymes such as ornithine decarboxylase (ODC), tyrosine protein kinase (TPK), and lipoxygenase, thereby reducing the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs). []

Q2: What is the role of Phenethyl Ferulate in modulating apoptosis, and how does this relate to its chemopreventive potential?

A2: Studies indicate that Phenethyl Ferulate can promote apoptosis, a process of programmed cell death that helps eliminate damaged or abnormal cells. [] This pro-apoptotic effect has been observed in colon cancer models, where Phenethyl Ferulate increased the apoptotic index in tumors. [] This ability to induce apoptosis is considered a significant contributor to its chemopreventive potential against colon cancer. []

Q3: Does Phenethyl Ferulate interact with any specific molecular targets?

A3: While Phenethyl Ferulate exhibits a range of biological activities, its specific molecular targets remain an active area of research. Some studies suggest that it might interact with and stabilize transthyretin (TTR), a protein implicated in amyloidoses. [] This interaction could potentially inhibit TTR amyloidogenesis, offering a therapeutic avenue for these diseases. []

Q4: What structural features of Phenethyl Ferulate contribute to its biological activity?

A4: Research comparing Phenethyl Ferulate with its derivatives, such as methyl caffeate and other caffeic acid esters, has provided insights into structure-activity relationships. Studies suggest that the presence of the phenethyl group in Phenethyl Ferulate is crucial for its potent inhibitory effects on enzymes like TPK and lipoxygenase. [] Modifications to the caffeic acid moiety, such as in Phenylethyl Dimethylcaffeate, can further enhance its chemopreventive activity against colon cancer. [, ]

Q5: Are there any known sources of Phenethyl Ferulate in nature?

A5: Phenethyl Ferulate has been identified in several plant sources traditionally used in medicine. Notably, it is found in Notopterygium forbesii Boiss, a plant used in traditional Chinese medicine. [, ] Additionally, it is present in propolis, a resinous substance collected by honey bees from various plants, including those belonging to the Eupatorium genus. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)